(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(4-methoxyphenyl)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10315 is a small molecular drug with a molecular weight of 734.9. It is known for its potential therapeutic applications, particularly in the treatment of malaria. The compound is a potent inhibitor of plasmepsins, which are enzymes involved in the hemoglobin degradation pathway of the malaria parasite, Plasmodium falciparum .
Preparation Methods
The synthetic routes for KNI-10315 involve multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The preparation methods typically involve:
Formation of Intermediates: The initial steps involve the synthesis of key intermediates through various organic reactions such as condensation, cyclization, and protection-deprotection sequences.
Coupling Reactions: The intermediates are then coupled using reagents like coupling agents and catalysts under specific reaction conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to obtain KNI-10315 in its pure form.
Chemical Reactions Analysis
KNI-10315 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: KNI-10315 can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Scientific Research Applications
KNI-10315 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of plasmepsin inhibitors and their structure-activity relationships.
Biology: The compound is used in biological studies to understand the role of plasmepsins in the malaria parasite and to develop new antimalarial drugs.
Medicine: KNI-10315 is being investigated for its potential therapeutic applications in the treatment of malaria and other diseases caused by parasitic infections.
Mechanism of Action
KNI-10315 exerts its effects by inhibiting the activity of plasmepsins, which are enzymes involved in the degradation of hemoglobin in the malaria parasite. The compound binds to the active site of plasmepsins, preventing the enzymes from breaking down hemoglobin. This inhibition disrupts the parasite’s ability to obtain nutrients from hemoglobin, leading to its death. The molecular targets of KNI-10315 include plasmepsin II and plasmepsin IV, which are key enzymes in the hemoglobin degradation pathway .
Comparison with Similar Compounds
KNI-10315 is unique compared to other plasmepsin inhibitors due to its high potency and selectivity. Similar compounds include:
KNI-10742: Another potent plasmepsin inhibitor with a similar mechanism of action.
KNI-10743: Known for its flexibility at the P2 position, enhancing its interactions with the enzyme.
KNI-10333: Contains different substituents at the P3 position, creating novel hydrogen-bonding contacts.
KNI-10343: Similar to KNI-10333 but with variations in the substituents at the P3 position.
KNI-10315 stands out due to its specific structural features that enhance its binding affinity and inhibitory activity against plasmepsins, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C38H46N4O7S2 |
---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[[2-(4-methoxyphenyl)acetyl]amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H46N4O7S2/c1-38(2)34(36(47)41-32-27-13-9-8-12-25(27)20-30(32)43)42(22-51-38)37(48)33(45)28(18-23-10-6-5-7-11-23)40-35(46)29(21-50-4)39-31(44)19-24-14-16-26(49-3)17-15-24/h5-17,28-30,32-34,43,45H,18-22H2,1-4H3,(H,39,44)(H,40,46)(H,41,47)/t28-,29-,30+,32-,33-,34+/m0/s1 |
InChI Key |
GJESXLGDWNCUSK-DYCNJNKSSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)CC3=CC=C(C=C3)OC)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)CC3=CC=C(C=C3)OC)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.